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Compound of Interest

Compound Name: N-Ethyl-3-methoxyaniline

Cat. No.: B1330492

N-Ethyl-3-methoxyaniline, identified by the CAS number 41115-30-4, is a substituted
aromatic amine that holds specialized value in synthetic organic chemistry and biomedical
research.[1] Unlike its more common aniline counterparts, its unique substitution pattern—an
ethyl group on the nitrogen and a methoxy group at the meta position—imparts specific
physicochemical properties that make it a valuable intermediate and research tool. This guide,
intended for researchers and drug development professionals, provides a comprehensive
overview of its synthesis, characterization, applications, and handling, grounded in established
chemical principles and safety protocols.

While not a household name in chemical catalogs, its documented role as a potential arginine
surrogate and thrombin inhibitor highlights its significance in the exploration of novel
therapeutics.[2] Understanding its technical profile is crucial for leveraging its full potential in
the laboratory and beyond.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is the foundation of its effective
application. N-Ethyl-3-methoxyaniline is a molecule whose characteristics are dictated by the
interplay between the aromatic ring, the basic secondary amine, and the electron-donating
methoxy group.

Core Chemical Properties
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The fundamental identifiers and computed properties of N-Ethyl-3-methoxyaniline are
summarized below, providing a snapshot of its molecular nature.[1]

Property Value Source

CAS Number 41115-30-4 PubChem[1]
Molecular Formula CoH13NO PubChem[1]
Molecular Weight 151.21 g/mol PubChem[1]
IUPAC Name N-ethyl-3-methoxyaniline PubChem[1]
Canonical SMILES CCNC1=CC(=CC=C1)0C PubChem([1]
INChi Key AFQXCZCRISGHPB- PubChem[1]

UHFFFAOYSA-N

Topological Polar Surface Area  21.3 A2 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor
2 PubChem[1]
Count

Spectroscopic Signature

Structural elucidation and purity assessment rely on spectroscopic analysis. While a
comprehensive public database of its experimental spectra is limited, its structure allows for
predictable signatures in key analytical techniques.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl
group (a triplet and a quartet), aromatic protons (with splitting patterns influenced by the
meta-substitution), a singlet for the methoxy protons, and a broad singlet for the N-H
proton.

o 13C NMR: The carbon spectrum will display nine distinct signals corresponding to each
carbon atom in the unique electronic environments of the molecule.[1]
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e Mass Spectrometry (MS):

o GC-MS: Gas chromatography-mass spectrometry data indicates a molecular ion peak
(M+) at m/z 151, confirming the molecular weight. A significant peak is also observed at
m/z 136, likely corresponding to the loss of a methyl group (-CH3s).[1]

« Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands
for N-H stretching (around 3400 cm~1), C-H stretching (aromatic and aliphatic, ~3100-2850
cm~1), C=C aromatic ring stretching (~1600-1450 cm~1), and strong C-O stretching from the
methoxy group (~1250 and 1050 cm™1).

Synthesis and Purification Workflow

The synthesis of N-Ethyl-3-methoxyaniline is not widely published in detail, but a robust and
logical pathway can be designed based on standard organic chemistry transformations,
specifically the N-alkylation of a primary aromatic amine. The most direct approach involves the
ethylation of 3-methoxyaniline.

Proposed Synthesis Pathway: Reductive Amination

A highly effective and controlled method for N-mono-alkylation is reductive amination. This
approach minimizes the over-alkylation that can occur with alkyl halides, leading to a cleaner
product profile. The causality here is the initial formation of an imine (or enamine) intermediate
from the reaction of 3-methoxyaniline with acetaldehyde, followed by its immediate reduction in

situ.
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Caption: Proposed workflow for the synthesis and purification of N-Ethyl-3-methoxyaniline.

Step-by-Step Synthesis Protocol (Reductive Amination)

This protocol is a self-validating system; progress can be monitored at each stage using Thin
Layer Chromatography (TLC).

e Reaction Setup: To a solution of 3-methoxyaniline (1.0 eq) in dichloromethane (DCM, ~0.2
M), add acetaldehyde (1.2 eq). Stir the mixture at room temperature for 30 minutes to
facilitate imine formation.

o Causality: Allowing the amine and aldehyde to pre-mix ensures the formation of the imine
intermediate before the introduction of the reducing agent, which is crucial for efficient
reaction.

e Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes.
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
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o Causality: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is
less reactive towards carbonyls than other hydrides, reducing the likelihood of side
reactions involving the starting aldehyde. Portion-wise addition helps control any potential
exotherm.

o Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium
bicarbonate (NaHCOs). Separate the organic layer.

o Causality: The basic NaHCOs solution neutralizes the acidic byproducts of the reaction
and quenches any remaining reducing agent.

» Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.

» Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate
(Na2S0a), filter, and concentrate under reduced pressure to yield the crude product.

 Purification: Purify the crude oil via flash column chromatography on silica gel, using a
gradient of ethyl acetate in hexanes as the eluent.

o Causality: Chromatography is essential to remove any unreacted starting material, over-
alkylated byproducts, and other impurities, yielding the pure secondary amine.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized N-Ethyl-3-methoxyaniline is a critical,
multi-step process. Each technique provides orthogonal data, building a complete and
trustworthy analytical profile.
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Caption: A self-validating workflow for the analytical characterization of the final product.

Recommended Analytical Protocols

¢ High-Performance Liquid Chromatography (HPLC): An effective method for assessing purity
is reverse-phase HPLC.[3]

o Column: C18 stationary phase.
o Mobile Phase: A gradient of acetonitrile and water, with 0.1% formic acid.

o Detection: UV detector at 254 nm.
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o Self-Validation: A single, sharp peak indicates high purity. The retention time is a
characteristic property under these specific conditions.

o Gas Chromatography-Mass Spectrometry (GC-MS): This confirms both purity and molecular
weight.

o Method: A standard temperature gradient on a nonpolar column (e.g., DB-5) will separate
the compound from volatile impurities.

o Detection: The mass spectrometer should confirm the molecular ion at m/z 151 and show
a fragmentation pattern consistent with the structure.[1]

* NMR Spectroscopy: This is the definitive method for structural confirmation.
o Sample Prep: Dissolve ~5-10 mg of the pure compound in deuterated chloroform (CDCIs).

o Analysis: Acquire *H, 13C, and 2D spectra (like COSY and HSQC) to unambiguously
assign all proton and carbon signals, confirming the connectivity of the ethyl, methoxy, and
aniline fragments.

Applications in Biomedical Research: Thrombin
Inhibition

One of the most compelling documented applications of N-Ethyl-3-methoxyaniline is its use
as a research tool in enzymology. It has been identified as a biocompatible and biodegradable

surrogate for arginine and has demonstrated inhibitory activity against thrombin, a key serine
protease in the blood coagulation cascade.[]

e Mechanistic Insight: The rationale behind this function lies in molecular mimicry. The
protonated secondary amine of N-Ethyl-3-methoxyaniline can potentially mimic the
guanidinium group of arginine, which is a key recognition motif for the active site of enzymes
like thrombin. The methoxy group and ethyl substituent likely play roles in modulating the
compound's solubility, basicity, and steric interactions within the enzyme's binding pocket.

o Experimental Context: Its utility has been demonstrated in studies involving co-crystallization
with metal ions, suggesting its use as a stable and tractable stand-in for the more complex
arginine residue in structural biology and inhibitor design studies.[2] This application is
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particularly relevant for drug development professionals seeking to design novel
anticoagulants or probes for serine proteases.

Safety, Handling, and Reactivity

As with any substituted aniline, proper handling of N-Ethyl-3-methoxyaniline is paramount.

Hazard Profile

The compound is classified with several hazards according to the Globally Harmonized System
(GHS).[1][2]

Hazard Code Class Description

Acute Toxicity, Oral (Category )
H302 2) Harmful if swallowed.

. e May cause an allergic skin
H317 Skin Sensitization (Category 1) )
reaction.

Serious Eye Damage )
H318 Causes serious eye damage.
(Category 1)

Handling and Personal Protective Equipment (PPE)

e Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of any
vapors.

o Personal Protective Equipment:
o Gloves: Wear nitrile or other chemically resistant gloves.
o Eye Protection: Use chemical safety goggles or a face shield.
o Lab Coat: A standard lab coat is required.

» First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact,
flush immediately with copious amounts of water for at least 15 minutes and seek immediate
medical attention. If swallowed, call a poison control center or doctor immediately.[4]
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Chemical Reactivity

Aromatic amines are generally stable but can be reactive under certain conditions.

Oxidation: The compound is susceptible to oxidation, especially on prolonged exposure to air
and light, which can cause discoloration (often turning darker).[5] It should be stored in a
tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or
nitrogen).

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids. Reaction with
strong acids will form the corresponding ammonium salt in an exothermic reaction.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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